Cas no 308298-18-2 (7-(furan-2-yl)(4-nitrophenyl)aminomethylquinolin-8-ol)

7-(Furan-2-yl)(4-nitrophenyl)aminomethylquinolin-8-ol is a quinoline-based organic compound featuring a furan-2-yl and 4-nitrophenyl substituent linked via an aminomethyl bridge to the quinolin-8-ol core. This structure imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry, particularly for the development of heterocyclic compounds with potential applications in pharmaceuticals or materials science. The presence of the nitro group enhances reactivity for further functionalization, while the furan and quinoline moieties contribute to π-conjugation, suggesting utility in optoelectronic applications. Its well-defined molecular architecture allows for precise modifications, supporting research in ligand design and catalytic systems.
7-(furan-2-yl)(4-nitrophenyl)aminomethylquinolin-8-ol structure
308298-18-2 structure
Product Name:7-(furan-2-yl)(4-nitrophenyl)aminomethylquinolin-8-ol
CAS No:308298-18-2
MF:C20H15N3O4
MW:361.350804567337
CID:5960590
PubChem ID:3590763
Update Time:2025-06-12

7-(furan-2-yl)(4-nitrophenyl)aminomethylquinolin-8-ol Chemical and Physical Properties

Names and Identifiers

    • 7-(furan-2-yl)(4-nitrophenyl)aminomethylquinolin-8-ol
    • 7-(furan-2-yl((4-nitrophenyl)amino)methyl)quinolin-8-ol
    • 8-Quinolinol, 7-[2-furanyl[(4-nitrophenyl)amino]methyl]-
    • SR-01000445778
    • SR-01000445778-1
    • 7-[(furan-2-yl)[(4-nitrophenyl)amino]methyl]quinolin-8-ol
    • Z56175914
    • 7-[furan-2-yl-(4-nitroanilino)methyl]quinolin-8-ol
    • Oprea1_640340
    • AKOS000808472
    • AKOS016290453
    • F0842-0001
    • 308298-18-2
    • Inchi: 1S/C20H15N3O4/c24-20-16(10-5-13-3-1-11-21-18(13)20)19(17-4-2-12-27-17)22-14-6-8-15(9-7-14)23(25)26/h1-12,19,22,24H
    • InChI Key: QAFOHHPHHYVGNB-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=C(C(C3=CC=CO3)NC3=CC=C([N+]([O-])=O)C=C3)C=2O)C=CC=1

Computed Properties

  • Exact Mass: 361.10625597g/mol
  • Monoisotopic Mass: 361.10625597g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.423±0.06 g/cm3(Predicted)
  • Boiling Point: 562.0±50.0 °C(Predicted)
  • pka: 4.27±0.50(Predicted)

7-(furan-2-yl)(4-nitrophenyl)aminomethylquinolin-8-ol Pricemore >>

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Additional information on 7-(furan-2-yl)(4-nitrophenyl)aminomethylquinolin-8-ol

Research Briefing on 7-(furan-2-yl)(4-nitrophenyl)aminomethylquinolin-8-ol (CAS: 308298-18-2)

In recent years, the compound 7-(furan-2-yl)(4-nitrophenyl)aminomethylquinolin-8-ol (CAS: 308298-18-2) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

The compound, characterized by its quinoline core substituted with a furan-2-yl and a 4-nitrophenylaminomethyl group, has been investigated for its ability to interact with various biological targets. Recent studies have highlighted its potential as a modulator of key enzymatic pathways, particularly those involved in inflammatory and oxidative stress responses. The presence of the nitro group and the furan ring in its structure suggests possible roles in electron transfer processes and ligand-receptor interactions.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 7-(furan-2-yl)(4-nitrophenyl)aminomethylquinolin-8-ol exhibits potent inhibitory activity against certain kinases implicated in cancer progression. The researchers employed a combination of in vitro assays and molecular docking simulations to elucidate the binding mechanism, revealing a high affinity for the ATP-binding site of the target kinases. These findings position the compound as a promising candidate for further development as an anticancer agent.

Another significant advancement comes from a 2024 study in Bioorganic & Medicinal Chemistry Letters, which explored the compound's antioxidant properties. The research team synthesized a series of derivatives and evaluated their ability to scavenge reactive oxygen species (ROS). The results indicated that 7-(furan-2-yl)(4-nitrophenyl)aminomethylquinolin-8-ol significantly reduced oxidative damage in cellular models, suggesting potential applications in treating diseases associated with oxidative stress, such as neurodegenerative disorders.

From a synthetic chemistry perspective, recent efforts have focused on optimizing the production of 7-(furan-2-yl)(4-nitrophenyl)aminomethylquinolin-8-ol to improve yield and purity. A 2023 publication in Organic Process Research & Development detailed a novel catalytic method that reduces the number of steps required for synthesis while maintaining high enantiomeric purity. This advancement could facilitate larger-scale production for preclinical and clinical studies.

Looking ahead, researchers are particularly interested in exploring the compound's potential as a multifunctional agent. Preliminary data suggest that it may simultaneously target multiple pathways involved in disease progression, offering advantages over single-target therapies. However, further studies are needed to fully characterize its pharmacokinetic properties and toxicological profile before clinical translation can be considered.

In conclusion, 7-(furan-2-yl)(4-nitrophenyl)aminomethylquinolin-8-ol represents an exciting area of research in chemical biology and drug discovery. Its diverse biological activities and synthetic accessibility make it a valuable scaffold for developing novel therapeutic agents. Continued investigation into its mechanism of action and structure-activity relationships will be crucial for unlocking its full potential in medicinal applications.

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